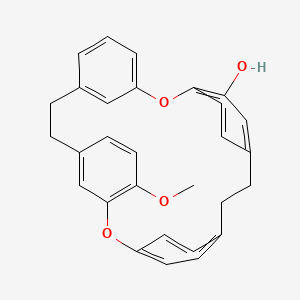
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one is a kavalactone found in the kava plant (Piper methysticum). It is one of the six major kavalactones that contribute to the pharmacological effects of kava, which include anxiolytic and neuroprotective properties . The compound has a molecular formula of C14H16O3 and a molar mass of 232.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one can be achieved starting from 2,3-O-isopropylidene-D-glyceraldehyde as a chiral material. The key step involves a sonochemical Blaise reaction . The naturally occurring (S)-(+)-dihydrokavain is synthesized through this procedure, and its opposite enantiomer, ®-(–)-dihydrokavain, can be synthesized after inversion of the chiral center in a Mitsunobu reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. extraction from the kava plant remains a primary source. The kava plant’s rhizomes are processed to isolate kavalactones, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one has several scientific research applications:
Wirkmechanismus
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one exerts its effects through several mechanisms:
Anxiolytic Effects: It contributes to the anxiolytic effects of kava by modulating GABA_A receptors.
Neuroprotective Effects: The compound activates Nrf2, leading to the expression of antioxidant proteins that protect against oxidative stress.
Fungicidal Activity: It bears structural similarity to strobilurins, which are known for their fungicidal properties.
Vergleich Mit ähnlichen Verbindungen
- Kawain
- Yangonin
- 5,6-Dehydrokawain
- Methysticin
- 7,8-Dihydromethysticin
Comparison: (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one is unique among kavalactones due to its specific neuroprotective and anxiolytic properties. While other kavalactones like methysticin and 7,8-dihydromethysticin also exhibit similar effects, this compound’s ability to activate Nrf2 and protect against amyloid-β-induced neurotoxicity sets it apart .
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
VOOYTQRREPYRIW-GFCCVEGCSA-N |
Isomerische SMILES |
COC1=CC(=O)O[C@@H](C1)CCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 |
Synonyme |
dihydrokavain |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine](/img/structure/B1252472.png)


![Sulfamide, N-[(2S)-1,4-dioxan-2-ylmethyl]-N-methyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B1252476.png)





